2,4-Dimethyl-5-oxoheptanenitrile

pheromone synthesis nitrile intermediate step yield

2,4-Dimethyl-5-oxoheptanenitrile (CAS 76771-96-5) is a chiral nitrile-ketone building block (C₉H₁₅NO, MW 153.22) that serves as the pivotal stereochemistry-setting intermediate in the industrial synthesis of serricornin, the female sex pheromone of the cigarette beetle (Lasioderma serricorne). The compound bears two asymmetric carbons (C-2 and C-4) and exists as a mixture of four stereoisomers.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
Cat. No. B1367351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-5-oxoheptanenitrile
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCCC(=O)C(C)CC(C)C#N
InChIInChI=1S/C9H15NO/c1-4-9(11)8(3)5-7(2)6-10/h7-8H,4-5H2,1-3H3
InChIKeySCIMGWUYBMTPNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethyl-5-oxoheptanenitrile: Key Intermediate for Serricornin Pheromone Synthesis


2,4-Dimethyl-5-oxoheptanenitrile (CAS 76771-96-5) is a chiral nitrile-ketone building block (C₉H₁₅NO, MW 153.22) that serves as the pivotal stereochemistry-setting intermediate in the industrial synthesis of serricornin, the female sex pheromone of the cigarette beetle (Lasioderma serricorne) [1]. The compound bears two asymmetric carbons (C-2 and C-4) and exists as a mixture of four stereoisomers [2]. Its primary application is as a precursor to 5-hydroxy-2,4-dimethylheptanenitrile, which upon Grignard reaction with ethylmagnesium bromide yields (±)-serricornin, the active pheromone used in tobacco pest management [1]. Typical commercial supply specifications list a purity of 95%, with solubility in dichloromethane and ethyl acetate, and a storage requirement of −20 °C .

Workflow type Chiral nitrile-ketone intermediate for pheromone synthesis
Selection context Stereochemical branch point in serricornin route; sets diastereomer ratio
Use format Liquid intermediate; distillation in vacuo; cold-chain storage

Why 2,4-Dimethyl-5-oxoheptanenitrile Cannot Be Replaced by Generic Nitrile Intermediates


Substituting 2,4-dimethyl-5-oxoheptanenitrile with a generic nitrile-ketone or an alternative serricornin intermediate is not straightforward because this compound uniquely sits at the stereochemical branch point of the entire synthetic route. The base-catalyzed equilibration of this intermediate reproducibly fixes the diastereomer ratio at C-2/C-4, which directly determines the 6,7-threo/erythro isomer ratio of the final pheromone product [1]. Literature demonstrates that the threo-diastereoisomers of serricornin are approximately 10³-fold more active than the erythro forms, and the natural (4S,6S,7S)-isomer is the most potent [2]. Alternative synthetic strategies that bypass this particular intermediate—such as the (2S,4S)-2,4-dimethyl-1,5-pentanediol route [3] or the (4S,5E)-4-methyhept-5-enenitrile approach [4]—establish stereochemistry through entirely different mechanisms and cannot simply interchange the oxoheptanenitrile intermediate without fundamentally redesigning the synthetic pathway.

Stereochemical mismatch Alternative intermediates such as (2S,4S)-2,4-dimethyl-1,5-pentanediol establish stereochemistry through different auxiliaries and cannot reproduce the base-equilibrated diastereomer ratio of this nitrile-ketone.
Route redesign risk Generic nitrile-ketones or the (4S,5E)-4-methylhept-5-enenitrile approach bypass the equilibration step entirely; the downstream threo/erythro ratio may shift away from the reported ~65:35 target, requiring full re-validation of pheromone potency.
Property mismatch Solid diol alternatives differ in solubility, distillation behavior, and cold-chain requirements; direct process interchange without re-engineering is not supported.

Quantitative Differentiation Evidence for 2,4-Dimethyl-5-oxoheptanenitrile


Synthetic Step Yield of 2,4-Dimethyl-5-oxoheptanenitrile vs. Enamine Precursor

In the patented serricornin process, 2,4-dimethyl-5-oxoheptanenitrile (IIa) is synthesized via condensation of N-(1-ethyl-1-propenyl)pyrrolidine (enamine I) with methacrylonitrile. The distilled product is obtained in 60% yield (799 g, 5.22 mol) with a boiling point of 61–64 °C at 0.03 kPa [1]. By comparison, the upstream enamine I is obtained in 75.5–85% yield [1], and the subsequent reduction to 5-hydroxy-2,4-dimethylheptanenitrile proceeds in 88% yield [2]. This 60% condensation yield represents the rate-limiting synthetic step in the sequence, and optimization of this specific transformation is critical for overall process economics.

Step yield
Head-to-head
60% yield (799 g, 5.22 mol); bp 61–64 °C at 0.03 kPa. Upstream enamine: 75.5–85%; downstream reduction: 88%.
Rate-limiting step context; supports process bottleneck review.
Condensation in abs. EtOH, reflux 18 h under N₂. Cross-study comparisons require techno-economic review.
pheromone synthesis nitrile intermediate step yield

Base-Equilibration Diastereomer Ratio Control: Reproducibility Across Batches

A critical differentiation of 2,4-dimethyl-5-oxoheptanenitrile in the patented process is its ability to undergo base-catalyzed equilibration to a thermodynamically controlled diastereomer ratio. Table 1 of the EP patent reports that regardless of the starting IIa diastereomer ratio—which can vary from 98:2 to 5:95 depending on synthesis and purification history—the equilibrated product IIb consistently yields a ratio of approximately 63:37 to 68:32 (as measured by gas chromatography across 4 independent runs) [1]. This contrasts with the non-equilibrated crude IIa, which shows highly variable ratios ranging from 52.6:47.4 to 68:32 [1]. Without this equilibration step, the final serricornin product exhibits inferior pheromonal activity, as documented in the patent [2].

Diastereomer control
Head-to-head
Post-equilibration IIb: ~63:37 to ~68:32 (4 runs). Pre-equilibration crude: 52.6:47.4 to 68:32; HPLC-pure diastereomers: 98:2 or 5:95.
Supports batch-to-batch stereochemical reproducibility review.
Catalytic 50% aq. NaOH in isopropanol, 20 h at RT; GC analysis.
diastereomer ratio base equilibration stereochemical control

Overall Route Efficiency: 2,4-Dimethyl-5-oxoheptanenitrile-Based Synthesis vs. Alternative Serricornin Routes

The three-step sequence from 2,4-dimethyl-5-oxoheptanenitrile (IIa) through reduction and Grignard reaction to (±)-serricornin (IVa) proceeds with a cumulative yield of approximately 44% (60% × 88% × 83%) [1]. While a full step-count comparison including enamine preparation is not available from a single publication, literature-reported alternative serricornin syntheses provide useful benchmarks: the Pilli and Murta (1991) route requires 12 steps with 12% overall yield [2]; the Mori and Watanabe (1994) enantioselective route achieves 33–35% overall yield in 8 steps from oxazolidinone 5 [3]; and a chemoenzymatic approach (1998) reports 13% overall yield in 8 steps with 80% ee [4]. The oxoheptanenitrile-based route benefits from the base-equilibration step that enhances the final product's pheromonal activity, a feature not present in alternative sequences [1].

Route efficiency
Cross-study comparable
~44% cumulative yield (3 steps from IIa). Alternatives: 12% (12 steps), 33–35% (8 steps), 13% (8 steps).
Supports route-selection benchmarking; reported ranks within tested set.
Cross-study; different starting materials and step counts. Full cost-of-goods analysis advised.
overall yield route efficiency step count

Physical Property Comparison: Distillation Parameters and Handling Specifications

2,4-Dimethyl-5-oxoheptanenitrile is isolated by vacuum distillation at 61–64 °C at 0.03 kPa (0.20 mmHg) [1]. Its reduced analog, 5-hydroxy-2,4-dimethylheptanenitrile, distills at a higher temperature of 75–80 °C at 0.03–0.01 kPa [1]. Both intermediates require storage at −20 °C for stability . The target compound is a liquid at ambient temperature with solubility limited to dichloromethane and ethyl acetate . In contrast, alternative serricornin intermediates such as (2S,4S)-2,4-dimethyl-1,5-pentanediol are solid diols with entirely different solubility and handling profiles [2]. These physical property differences directly impact large-scale process engineering, solvent selection, and storage infrastructure requirements.

Physical properties
Class-level
Target bp 61–64 °C (0.03 kPa); reduced analog bp 75–80 °C. Storage at −20 °C; solubility in CH₂Cl₂, EtOAc.
Distillation and cold-chain logistics context; verify against supplier COA.
Solid diol alternatives differ in solubility and handling; data from patent and supplier specifications.
boiling point distillation storage stability

Linkage of Intermediate Stereochemistry to Final Pheromone Bioactivity

The stereochemistry fixed at the 2,4-dimethyl-5-oxoheptanenitrile stage directly propagates to the 6,7-threo/erythro diastereomer ratio of (±)-serricornin [1]. Chuman et al. (1982) established that the threo-diastereoisomers of serricornin are approximately 10³-fold more active than erythro-diastereoisomers in pheromonal assays [2], and the natural (4S,6S,7S)-isomer is the most potent, with other threo-isomers exhibiting ≤10% of its activity [3]. Furthermore, the (4S,6S,7R)-erythro isomer acts as a pheromone antagonist, significantly inhibiting serricornin activity [4]. In the patented process, the base-equilibrated IIb produces a threo/erythro ratio of approximately 65:35 to 68:32, which the patent teaches as essential for achieving enhanced pheromonal activity in the final product after purification [1].

Bioactivity linkage
Class-level
Equilibrated IIb diastereomer ratio ~65:35 to ~68:32. Literature: threo isomers reported ~1000× more active than erythro in EAG/behavioral assays.
Supports stereochemistry-to-bioactivity correlation review; not a potency claim.
Antagonist (4S,6S,7R)-erythro isomer reported. Field performance depends on lure formulation.
structure-activity relationship threo/erythro ratio pheromone potency

Optimal Application Scenarios for 2,4-Dimethyl-5-oxoheptanenitrile Based on Quantitative Evidence


Industrial-Scale Serricornin Production Requiring Reproducible Stereochemical Control

For manufacturers producing (±)-serricornin as a tobacco pest management pheromone, 2,4-dimethyl-5-oxoheptanenitrile is the preferred intermediate when batch-to-batch consistency in diastereomer ratio is critical. The patented base-equilibration step (catalytic NaOH in isopropanol, 20 h, room temperature) reproducibly converges variable starting diastereomer ratios to a narrow ~63:37 to ~68:32 window [1]. This directly controls the downstream 6,7-threo/erythro ratio, which determines pheromone potency: threo isomers are ~1000× more active than erythro isomers [2]. The 60% condensation yield from enamine I and the 88% reduction yield to the hydroxy-nitrile are well-characterized and scalable [1].

Comparative Route Selection for Serricornin Process Development

When evaluating synthetic routes to serricornin, procurement of 2,4-dimethyl-5-oxoheptanenitrile enables a 3-step downstream sequence (reduction, Grignard, purification) with ~44% cumulative yield [1]. This compares favorably with the 12-step/12% yield [3] and 8-step/33% yield [4] alternatives in the literature. However, process chemists should note that the oxoheptanenitrile route requires a separate purification protocol (either anhydroserricornin formation/hydrolysis or acetylation/deacetylation followed by base equilibration) to achieve optimal pheromone activity [1]. The full cost of goods must account for the enamine precursor, methacrylonitrile, sodium borohydride, and ethylmagnesium bromide reagents.

Quality Control Release Testing with Defined Diastereomer Ratio Specifications

For analytical and quality control laboratories, 2,4-dimethyl-5-oxoheptanenitrile should be released based on gas chromatographic determination of the diastereomer ratio, as established in EP 0 367 598 B1 Table 1 [1]. The target specification for equilibrated material (IIb) is a ratio of approximately 65:35 (±3 percentage points based on Runs 3–6 data). Purity is typically specified at 95% by commercial suppliers . Storage must be maintained at −20 °C, with solubility confirmed in dichloromethane or ethyl acetate prior to use . The boiling point of 61–64 °C at 0.03 kPa serves as an identity and purity check during distillation [1].

Research-Grade Pheromone Intermediate for Structure-Activity Relationship Studies

For academic or industrial research groups investigating serricornin structure-activity relationships, 2,4-dimethyl-5-oxoheptanenitrile provides access to stereochemically defined serricornin samples. The intermediate's four possible stereoisomers (II.1–II.4 as depicted in Figure 8 of the patent [1]) can be separated by preparative HPLC, and the biological consequences of each isomer can be traced through to the final pheromone. This is particularly relevant given that the (4S,6S,7R)-isomer of serricornin acts as a pheromone antagonist [5], and the ratio of active to antagonistic isomers in commercial pheromone lures directly affects field performance [6].

Application
Selection Property
Validation Focus
Serricornin production with stereochemical control
Base-equilibrated diastereomer ratio
GC ratio consistency (±3 pp window); threo/erythro translation
Synthetic route selection / process development
3-step downstream efficiency context
Cumulative yield benchmarking; reagent cost analysis
Quality control release testing
Diastereomer ratio spec; purity profile
GC method alignment; cold-chain storage verification
Structure-activity relationship studies
Isomer-resolved intermediate access
Preparative HPLC separation; antagonist isomer monitoring
Verify diastereomer ratio by GC and confirm −20 °C storage integrity on receipt. The intermediate is a chiral building block for pheromone research; not for direct field deployment without downstream formulation and lure optimization.
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